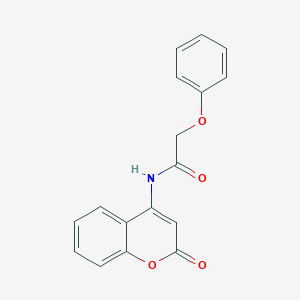![molecular formula C21H19Cl2N3O3 B252144 N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide, also known as JNJ-10198409, is a small molecule antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. JNJ-10198409 has been studied extensively for its potential therapeutic applications in pain management.
作用機序
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is a selective antagonist of the TRPV1 receptor. TRPV1 is a non-selective cation channel expressed in nociceptive neurons that plays a key role in the sensation of pain. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide binds to the TRPV1 receptor and blocks its activation by endogenous ligands such as capsaicin, heat, and protons. This results in the inhibition of pain signaling in nociceptive neurons.
Biochemical and Physiological Effects
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has also been shown to have a good safety profile in preclinical studies.
実験室実験の利点と制限
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a selective antagonist of the TRPV1 receptor, which allows for the study of the specific role of TRPV1 in pain signaling. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have a good safety profile in preclinical studies. However, there are also limitations to the use of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide in lab experiments. Its low solubility in water may limit its use in certain experiments, and its high cost may make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for the study of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. One potential application is in the development of new pain medications. N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation. Another potential application is in the study of the role of TRPV1 in other physiological processes, such as thermoregulation and cardiovascular function. Finally, there is potential for the development of new TRPV1 antagonists with improved pharmacological properties.
合成法
The synthesis of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2,5-dichlorofuran with ethyl 3-aminopropionate to form the corresponding ester. The ester is then converted to the amide using 3,4-dichlorophenyl isocyanate. The resulting amide is then reacted with 6-methyl-3-pyridinecarboxylic acid to form N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide. The overall yield of N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide is approximately 12%.
科学的研究の応用
N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
特性
分子式 |
C21H19Cl2N3O3 |
|---|---|
分子量 |
432.3 g/mol |
IUPAC名 |
N-[3-[[5-(3,4-dichlorophenyl)furan-2-carbonyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C21H19Cl2N3O3/c1-13-3-4-15(12-26-13)20(27)24-9-2-10-25-21(28)19-8-7-18(29-19)14-5-6-16(22)17(23)11-14/h3-8,11-12H,2,9-10H2,1H3,(H,24,27)(H,25,28) |
InChIキー |
OFMJMLFMSCQANI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2-methoxybenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252147.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![2-phenoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252160.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)